molecular formula C27H26N4O5S3 B11206271 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B11206271
M. Wt: 582.7 g/mol
InChI Key: KIPCRSOXHVXRNK-UHFFFAOYSA-N
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Description

N-[6-ACETYL-3-(1,3-BENZOTHIAZOL-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a thienopyridine core, and a morpholine sulfonyl group.

Preparation Methods

The synthesis of N-[6-ACETYL-3-(1,3-BENZOTHIAZOL-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves multiple steps, typically starting with the preparation of the thienopyridine core. This is followed by the introduction of the benzothiazole moiety and the morpholine sulfonyl group. Common synthetic routes include:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-[6-ACETYL-3-(1,3-BENZOTHIAZOL-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[6-ACETYL-3-(1,3-BENZOTHIAZOL-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-ACETYL-3-(1,3-BENZOTHIAZOL-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with the function of enzymes such as DprE1 .

Comparison with Similar Compounds

N-[6-ACETYL-3-(1,3-BENZOTHIAZOL-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE can be compared with other thienopyridine and benzothiazole derivatives:

Properties

Molecular Formula

C27H26N4O5S3

Molecular Weight

582.7 g/mol

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C27H26N4O5S3/c1-17(32)30-11-10-20-23(16-30)38-27(24(20)26-28-21-4-2-3-5-22(21)37-26)29-25(33)18-6-8-19(9-7-18)39(34,35)31-12-14-36-15-13-31/h2-9H,10-16H2,1H3,(H,29,33)

InChI Key

KIPCRSOXHVXRNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6

Origin of Product

United States

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